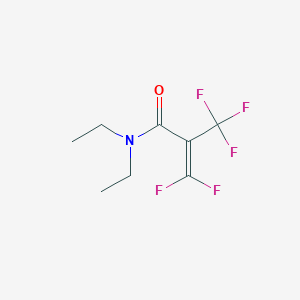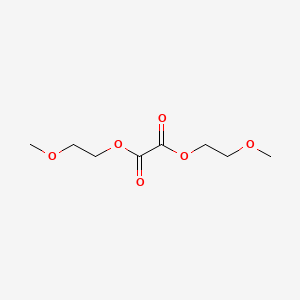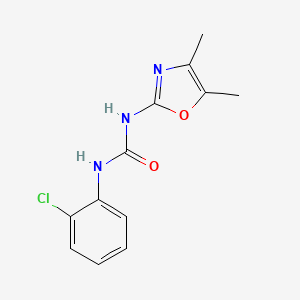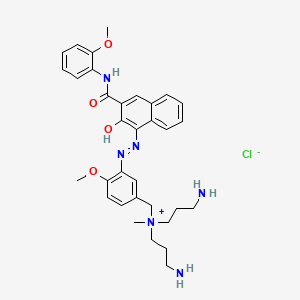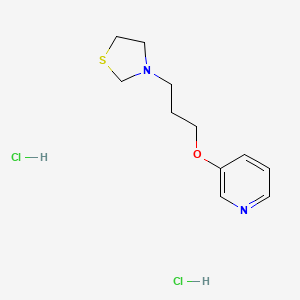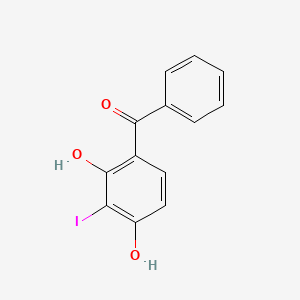
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The molecular formula of this compound is C13H9IO3, and it has a molecular weight of 340.12 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone typically involves the iodination of (2,4-dihydroxyphenyl)(phenyl)methanone. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of UV-absorbing agents and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of (2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, such as catechol-O-methyltransferase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to increased levels of catecholamines and other neurotransmitters in the body .
Comparación Con Compuestos Similares
Similar Compounds
(2,4-Dihydroxyphenyl)(phenyl)methanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains a nitro group instead of an iodine atom, leading to different chemical properties and reactivity.
Uniqueness
(2,4-Dihydroxy-3-iodophenyl)(phenyl)methanone is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-iodinated counterparts. This increased reactivity allows for the synthesis of a wider variety of derivatives, making it a valuable compound in organic synthesis .
Propiedades
Número CAS |
33427-62-2 |
|---|---|
Fórmula molecular |
C13H9IO3 |
Peso molecular |
340.11 g/mol |
Nombre IUPAC |
(2,4-dihydroxy-3-iodophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9IO3/c14-11-10(15)7-6-9(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,15,17H |
Clave InChI |
FVQVXXWMZZPGJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





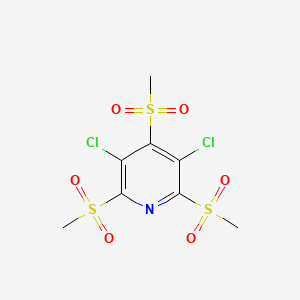
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
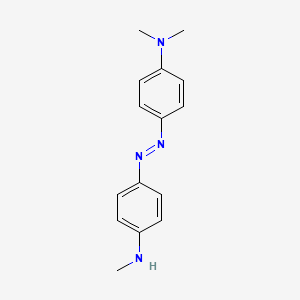
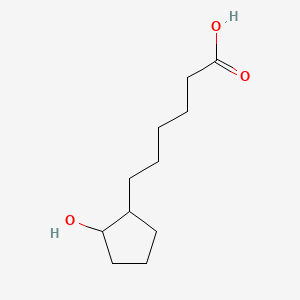
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)

